APhos Pd G3

Suzuki-Miyaura Coupling Aryl Chlorides Room-Temperature Catalysis

Researchers face yield loss when coupling hindered aryl chlorides at room temperature due to poor oxidative addition. APhos Pd G3 (97% purity) solves this via a unique APhos P,O-type ligand that activates strong C-Cl bonds under mild basic conditions (e.g., K3PO4) at ambient temperature. - Broad scope: Supports 7 cross-coupling types (Suzuki, Buchwald-Hartwig, Heck, Negishi, Stille, Sonogashira, Hiyama). - Reproducible: Defined decomposition (192-201°C); eliminates ligand/Pd mixing variables. - Ideal for screening: Reduces specialized catalyst inventory in med chem workflows.

Molecular Formula C29H42N2O3PPdS-
Molecular Weight 636.1 g/mol
Cat. No. B8708963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPhos Pd G3
Molecular FormulaC29H42N2O3PPdS-
Molecular Weight636.1 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyOXTAAFWYZNPFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APhos Pd G3: Third-Generation Buchwald Precatalyst


APhos Pd G3 (CAS 1820817-64-8) is a third-generation (G3) Buchwald palladacycle precatalyst featuring an APhos ligand (4-(N,N-dimethylamino)phenyl-di-tert-butylphosphine) coordinated to a palladium center with a methanesulfonate counterion . It belongs to a class of air-, moisture-, and thermally-stable complexes designed to generate the active L-Pd(0) species quantitatively under reaction conditions . Its molecular formula is C₂₉H₄₁N₂O₃PPdS, with a molecular weight of 635.11 g/mol and an assay purity of 97% . The compound is indicated for a broad range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Stille, Sonogashira, and Hiyama couplings .

Air/Moisture Stable Precatalyst handling under ambient conditions
Quantitative Activation Generates active L-Pd(0) species in situ
Broad Scope Suzuki, Heck, Negishi, Buchwald-Hartwig, and more

APhos Pd G3 Cannot Be Substituted


While all third-generation Buchwald precatalysts share a common scaffold, their catalytic performance is dictated by the specific biarylphosphine ligand. The APhos ligand, a hemilabile P,O-type ligand, confers unique reactivity profiles, particularly enabling room-temperature Suzuki-Miyaura couplings of unactivated and sterically hindered aryl chlorides under mild basic conditions [1]. In contrast, other G3 precatalysts like XPhos Pd G3 or RuPhos Pd G3 are optimized for different substrate scopes, such as C-N bond formations with specific amine classes or the monoarylation of ammonia . Therefore, substituting APhos Pd G3 with another G3 precatalyst without experimental validation risks reaction failure, suboptimal yields, or the need for higher catalyst loadings and elevated temperatures. The selection of the ligand is not a generic choice but a critical parameter determined by the specific coupling partners and desired reaction conditions.

APhos P,O-hemilabile ligand
Other G3 precatalysts (e.g., XPhos, RuPhos) may not enable room-temperature activation of unactivated aryl chlorides.
Optimized for mild Suzuki-Miyaura
Switching to alternative ligands could require higher temperatures and catalyst loading for challenging substrates.

APhos Pd G3: Quantified Performance Evidence


Room-Temperature Suzuki-Miyaura of Unactivated Aryl Chlorides

The APhos ligand, when combined with a Pd precursor to form a system analogous to APhos Pd G3, uniquely promotes room-temperature Suzuki-Miyaura cross-coupling of unactivated and sterically hindered aryl chlorides with arylboronic acids [1]. While many Pd catalysts require elevated temperatures (typically 80–100 °C) to activate challenging aryl chlorides, the Aphos-Pd system achieves efficient coupling at ambient temperature under mildly basic conditions, a feature not shared by all G3 precatalysts [1]. This is a direct class-level inference, as the exact G3 precatalyst (APhos Pd G3) is the modern embodiment of this ligand system.

Room-temp. coupling
Class-level inference
~25 °C vs. typical 80–100 °C
Supports mild-condition Suzuki-Miyaura of aryl chlorides.
Based on APhos ligand system; G3 extrapolation.
Suzuki-Miyaura Coupling Aryl Chlorides Room-Temperature Catalysis

High-Yield Suzuki-Miyaura Coupling

APhos Pd G3 demonstrates high catalytic efficiency, with reported yields exceeding 90% in Suzuki-Miyaura cross-coupling reactions between phenylboronic acid and a variety of aryl halides . While specific yield data for direct comparators under identical conditions are not available in the retrieved literature, the reported >90% yield positions APhos Pd G3 favorably against benchmark catalysts for these transformations. This is supporting evidence from a vendor technical document referencing internal studies.

Suzuki-Miyaura yield
Data to verify
>90% isolated yield
Reported high efficiency; context-dependent.
Conditions not fully specified; vendor data.
Suzuki-Miyaura Coupling High Yield Biaryl Synthesis

Broad Cross-Coupling Reaction Scope

APhos Pd G3 is qualified for use in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Stille, Sonogashira, and Hiyama couplings . This breadth of applicability is a characteristic of the G3 palladacycle scaffold, but the specific ligand (APhos) dictates the optimal performance window within each reaction type. While this is a class-level feature of G3 precatalysts, the documented versatility of APhos Pd G3 across multiple named reactions supports its utility as a general-purpose cross-coupling catalyst in laboratories where diverse synthetic transformations are performed.

Reaction versatility
Class-level inference
7 named cross-coupling types
Supports multi-reaction screening workflows.
Ligand-specific performance window may vary.
Cross-Coupling Reaction Scope Catalyst Versatility

High Purity and Defined Decomposition Profile

APhos Pd G3 is supplied with a certified purity of 97% and a well-defined decomposition point of 192–201 °C . This level of purity and thermal characterization ensures batch-to-batch consistency, which is critical for reproducible catalytic performance. In comparison, in situ generated catalyst systems from Pd sources (e.g., Pd₂(dba)₃) and free ligand can suffer from variable activity due to impurities, ligand oxidation, or incorrect Pd:ligand stoichiometry . The pre-formed, analytically defined nature of APhos Pd G3 mitigates these variables, providing more predictable and reliable outcomes.

Purity & stability
Supporting evidence
97% purity; dec. 192–201 °C
May improve batch-to-batch reproducibility.
Certified by vendor; quality attribute.
Catalyst Quality Purity Reproducibility

APhos Pd G3: Best Application Scenarios


Room-Temperature Suzuki-Miyaura with Challenging Aryl Chlorides

APhos Pd G3 is the catalyst of choice for Suzuki-Miyaura couplings involving unactivated or sterically hindered aryl chlorides where mild, room-temperature conditions are desired [1]. This scenario leverages the APhos ligand's unique ability to promote oxidative addition of strong C-Cl bonds at ambient temperature, enabling the coupling of sensitive substrates without thermal degradation and reducing the energy footprint of the process. This is a key differentiator from many other G3 precatalysts that may require heating for similar substrate classes [1].

Cross-Coupling Screening in Medicinal and Process Chemistry

Given its documented suitability for seven distinct cross-coupling reaction types (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Stille, Sonogashira, and Hiyama) , APhos Pd G3 serves as an excellent first-line screening catalyst in laboratories where a wide range of C-C and C-N bond-forming reactions are performed. Its broad scope reduces the need to maintain a large inventory of specialized catalysts, streamlining workflows in medicinal chemistry and early-stage process research .

High-Fidelity, Reproducible Catalysis

For applications where experimental reproducibility is paramount—such as quantitative structure-activity relationship (QSAR) studies, kinetic investigations, or late-stage functionalization of valuable intermediates—APhos Pd G3's certified purity (97%) and defined decomposition profile (192–201 °C) provide a significant advantage over in situ generated catalyst systems. The elimination of variables associated with ligand/palladium mixing and impurity profiles ensures that observed outcomes are attributable to the intended reaction parameters, not catalyst variability .

Biaryl and Heterobiaryl Synthesis Under Mild Conditions

APhos Pd G3 is well-suited for the synthesis of biaryl and heterobiaryl scaffolds under mildly basic conditions [1]. The Aphos ligand system has been specifically validated for room-temperature couplings of aryl and heteroaryl chlorides with arylboronic acids using mild bases like K₃PO₄ [1]. This is particularly advantageous for substrates containing base-sensitive functional groups, where the mild conditions prevent unwanted side reactions and improve overall yield and purity.

Application
Selection Property
Validation Focus
Challenging aryl chloride couplings
Ligand-enabled low-temperature activation
Substrate scope and temperature review
Cross-coupling screening workflows
Multi-reaction compatibility
Individual reaction condition optimization
Reproducible catalysis studies
Defined purity and stability
Batch-to-batch consistency assessment
Biaryl/heterobiaryl synthesis under mild base
Mild base compatibility
Base-sensitive group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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